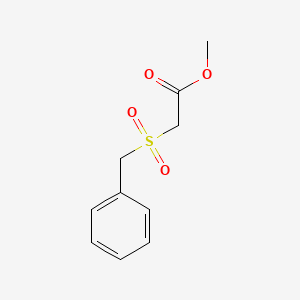

Methyl 2-benzylsulfonylacetate

説明

Methyl 2-benzylsulfonylacetate (IUPAC name: methyl 2-(benzenesulfonyl)acetate) is an organosulfur compound characterized by a sulfonyl group attached to a benzene ring and an acetate ester moiety. Its molecular formula is C₉H₁₀O₄S, with a molar mass of 214.24 g/mol . The structure includes a benzenesulfonyl group (–SO₂–C₆H₅) linked to a methyl ester (–COOCH₃), rendering it polar and reactive. The SMILES notation is COC(=O)CS(=O)(=O)C1=CC=CC=C1, and its InChIKey is NLEAIFBNKPYTGN-UHFFFAOYSA-N . This compound is primarily utilized as a synthetic intermediate in organic chemistry, enabling sulfonyl group transfer reactions or serving as a precursor for pharmaceuticals and agrochemicals .

特性

IUPAC Name |

methyl 2-benzylsulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSXIDAPNNBSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456951 | |

| Record name | Methyl (phenylmethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29771-82-2 | |

| Record name | Methyl 2-[(phenylmethyl)sulfonyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29771-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (phenylmethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-benzylsulfonylacetate can be synthesized through several methods. One common approach involves the reaction of benzylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .

化学反応の分析

Types of Reactions

Methyl 2-benzylsulfonylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted esters and amides.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 2-benzylsulfonylacetate has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. One notable application is its role in the synthesis of modafinil, a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders. The compound serves as a precursor in the multi-step synthesis process, which involves converting benzhydrol into this compound through a series of reactions including oxidation and esterification .

Case Study: Modafinil Synthesis

- Process Overview : The synthesis typically involves:

- Converting benzhydrol into a benzhydryl carboxylate.

- Reacting this carboxylate with methyl thioglycolate to form methyl diphenylmethylthioacetate.

- Oxidizing this intermediate to yield this compound.

- Yield and Efficiency : This method has demonstrated high yields and reduced formation of by-products, making it suitable for industrial applications .

Synthetic Methodologies

This compound is also utilized in various synthetic methodologies due to its versatile functional groups. It can participate in reactions such as nucleophilic substitutions and C-H bond functionalization, which are essential for developing complex organic molecules.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Aprotic solvents | Sulfonamide derivatives |

| C-H Bond Functionalization | Palladium catalysis | Azaarenes and related compounds |

| Esterification | Acidic conditions | Various esters |

Bioactive Compound Development

The compound's structure allows it to be modified into various bioactive molecules. Research has shown that derivatives of this compound exhibit anti-inflammatory properties and can serve as potential leads for new therapeutic agents.

Case Study: Anti-inflammatory Activity

- Research Findings : Studies have indicated that certain derivatives possess significant anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds reveal that modifications to the sulfonamide group can enhance biological activity while reducing toxicity .

Industrial Applications

Beyond medicinal chemistry, this compound is employed in various industrial applications, particularly in the synthesis of agrochemicals and specialty chemicals. Its ability to act as a building block for more complex molecules underscores its importance in chemical manufacturing.

Table 2: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Agrochemicals | Pesticides and herbicides |

| Specialty Chemicals | Flavoring agents and fragrances |

| Polymer Chemistry | Monomers for polymer synthesis |

作用機序

The mechanism of action of methyl 2-benzylsulfonylacetate involves its interaction with molecular targets through its sulfonyl and ester functional groups. These interactions can lead to various chemical transformations, depending on the specific reaction conditions and reagents used. The compound’s effects are mediated by its ability to undergo nucleophilic substitution, oxidation, and reduction reactions .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-benzylsulfonylacetate with structurally or functionally related compounds, highlighting key differences in molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

*Estimated based on structural analogy.

Key Differences:

Functional Group Complexity :

- This compound features a benzenesulfonyl group , enhancing its polarity and suitability for nucleophilic substitution reactions . In contrast, Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate incorporates a sulfamoyl group (–SO₂NH₂) and methoxy substituent , broadening its utility in drug discovery .

- The sulfanyl (thiol) group in 2-Methoxyethyl 2-sulfanylacetate enables radical reactions or polymer crosslinking, unlike the sulfonyl group in the target compound .

Molecular Size and Solubility :

- This compound’s moderate molar mass (214.24 g/mol) balances solubility in polar solvents (e.g., DMSO, acetone) with organic phase compatibility. Larger analogues like Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate (379.43 g/mol) exhibit reduced solubility but enhanced specificity in receptor-binding assays .

Applications :

- Pharmaceuticals : Compounds with sulfamoyl or benzylsulfamoyl groups (e.g., ) are prioritized for bioactive molecule synthesis due to their hydrogen-bonding capabilities.

- Material Science : The sulfonyl group in this compound aids in stabilizing transition states in catalysis, whereas thiol-containing analogues (e.g., ) are used in polymer chemistry .

- Simple Esters : Methyl benzoate lacks sulfonyl groups, limiting its reactivity but making it a safer choice for cosmetics or food additives.

Reactivity Insights:

- The electron-withdrawing sulfonyl group in this compound activates adjacent carbonyl carbons for nucleophilic attack, a feature absent in non-sulfonated esters like methyl benzoate .

- Methoxy substituents (e.g., in ) modulate electronic effects and steric hindrance, altering reaction kinetics compared to the parent compound.

生物活性

Methyl 2-benzylsulfonylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CAS Number: 29771-82-2) possesses a sulfonyl group attached to a benzyl moiety and an acetate functional group. This structure is significant for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving benzylsulfonyl chloride and methyl acetate. The detailed synthetic pathway can be summarized as follows:

- Reagents : Benzylsulfonyl chloride, methyl acetate, base (e.g., triethylamine).

- Reaction Conditions : The reaction typically occurs under reflux conditions in an organic solvent.

- Purification : The product is purified using techniques such as column chromatography.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds with sulfonyl groups can exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may serve as a potential lead in the development of new antibiotics.

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to cellular protection against oxidative stress. The compound exhibited an IC50 value of approximately 15 µM in DPPH radical scavenging assays.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antibacterial Study : A study published in the Journal of Chemical Research reported that derivatives of benzylsulfonyl compounds exhibit broad-spectrum antibacterial activity, with specific emphasis on their mechanism involving disruption of bacterial cell walls .

- Anticancer Research : Another research article focused on the synthesis and evaluation of sulfonamide derivatives, including this compound, which showed promising results in inhibiting tumor growth in xenograft models .

- Oxidative Stress Mitigation : A recent study investigated the role of sulfonated compounds in reducing oxidative stress in neuronal cells, suggesting potential neuroprotective effects for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。